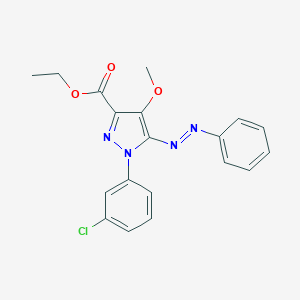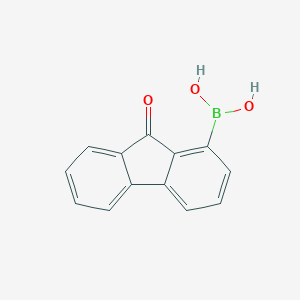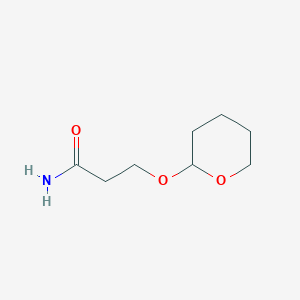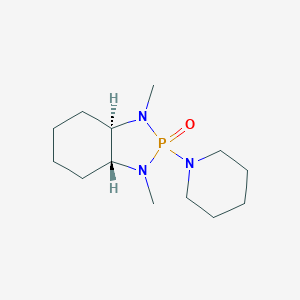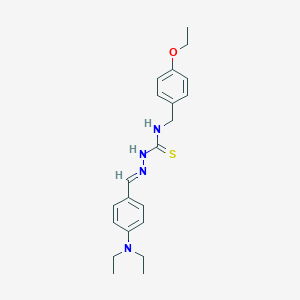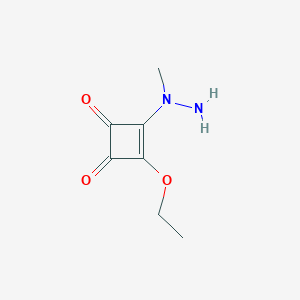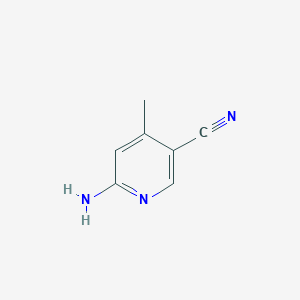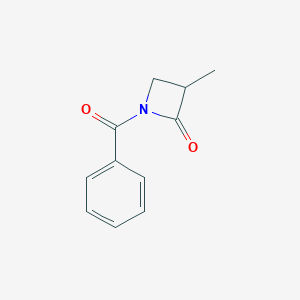
4-(Trifluoromethyl)thiophenylhydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)thiophenylhydrazine hydrochloride (4-TMTH) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 277.7 g/mol and a melting point of 176-177 °C. It is a highly soluble compound, with a solubility of 1.2 g/L in water at 25 °C. 4-TMTH is an important reagent used in various scientific research applications, such as organic synthesis, biochemical and physiological studies, and drug development.
Applications De Recherche Scientifique
Organic Synthesis
“4-(Trifluoromethyl)thiophenylhydrazine hydrochloride” is an important raw material used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds, contributing to the diversity and complexity of organic molecules.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, particularly those containing the trifluoromethyl group. For instance, the FDA-approved drug Sorafenib, used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a trifluoromethyl group .
Agrochemicals
In the agrochemical industry, “4-(Trifluoromethyl)thiophenylhydrazine hydrochloride” can be used in the production of various agrochemicals . The trifluoromethyl group can enhance the biological activity of agrochemicals, making them more effective.
Dyes and Pigments
This compound can also be used in the production of dyes and pigments . The trifluoromethyl group can influence the color and stability of dyes and pigments, making them more vibrant and durable.
Research and Development
“4-(Trifluoromethyl)thiophenylhydrazine hydrochloride” is often used in research and development laboratories . It can be used in various experiments and studies to understand its properties and potential applications better.
Chemical Industry
In the broader chemical industry, this compound can be used in the production of various other chemicals . Its unique properties can enhance the performance and effectiveness of these chemicals.
Propriétés
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHWWILICBYGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)SC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)thiophenylhydrazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




